![molecular formula C18H31N3O B14007582 5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide CAS No. 7475-80-1](/img/structure/B14007582.png)
5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-dimethylamino-2-(3-dimethylaminopropyl)-2-phenyl-pentanamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple dimethylamino groups and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-dimethylamino-2-(3-dimethylaminopropyl)-2-phenyl-pentanamide typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted pentanamide with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography, are often employed to isolate the desired compound from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
5-dimethylamino-2-(3-dimethylaminopropyl)-2-phenyl-pentanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
5-dimethylamino-2-(3-dimethylaminopropyl)-2-phenyl-pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 5-dimethylamino-2-(3-dimethylaminopropyl)-2-phenyl-pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple dimethylamino groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylaminopropionitrile: A related compound with similar dimethylamino groups but different overall structure.
Phenylpentanamide: Shares the phenyl and pentanamide components but lacks the dimethylamino groups.
Uniqueness
5-dimethylamino-2-(3-dimethylaminopropyl)-2-phenyl-pentanamide is unique due to its combination of multiple dimethylamino groups and a phenyl ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific interactions and reactions.
Propriétés
Numéro CAS |
7475-80-1 |
|---|---|
Formule moléculaire |
C18H31N3O |
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide |
InChI |
InChI=1S/C18H31N3O/c1-20(2)14-8-12-18(17(19)22,13-9-15-21(3)4)16-10-6-5-7-11-16/h5-7,10-11H,8-9,12-15H2,1-4H3,(H2,19,22) |
Clé InChI |
QVWUXQIAJGHAOP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC(CCCN(C)C)(C1=CC=CC=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


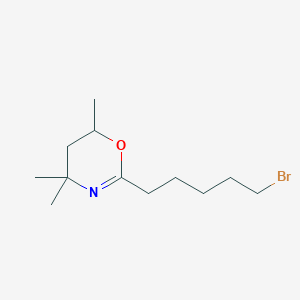

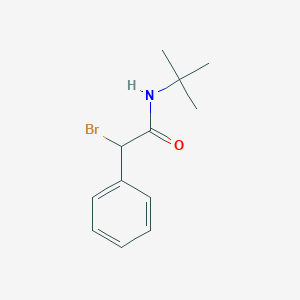
![1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene](/img/structure/B14007525.png)

![6H-Dibenzo[b,d]thiopyran](/img/structure/B14007533.png)
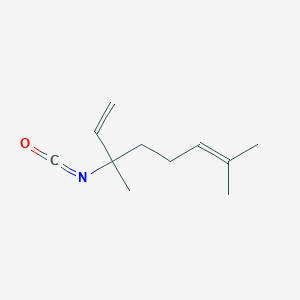
![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)
![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
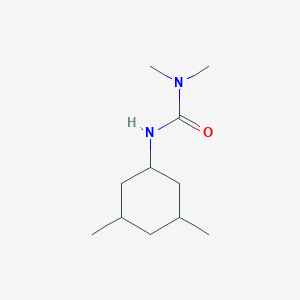
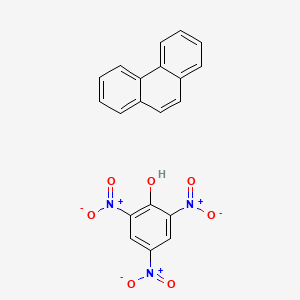
![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
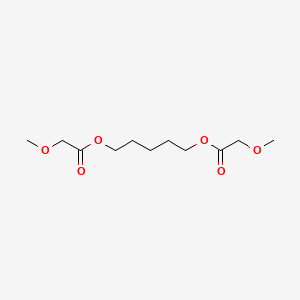
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14007596.png)
